1-(4-Methoxy-naphthalen-1-yl)-ethylamine
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Overview
Description
1-(4-Methoxy-naphthalen-1-yl)-ethylamine is an organic compound that belongs to the class of naphthalene derivatives It is characterized by the presence of a methoxy group attached to the naphthalene ring and an ethylamine group
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(4-Methoxy-naphthalen-1-yl)-ethylamine can be synthesized through several methods. One common approach involves the reduction of 1-(4-Methoxy-naphthalen-1-yl)-ethanone using a reducing agent such as sodium borohydride, followed by the reaction with ammonia or an amine source to introduce the ethylamine group.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve catalytic hydrogenation of the corresponding nitro compound or the use of high-pressure reactors to facilitate the amination process. The choice of method depends on factors such as yield, cost, and scalability.
Chemical Reactions Analysis
Types of Reactions: 1-(4-Methoxy-naphthalen-1-yl)-ethylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthoquinones or other oxidized derivatives.
Reduction: Reduction reactions can further modify the ethylamine group or reduce any oxidized forms of the compound.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenating agents and nucleophiles are used for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthoquinones, while substitution reactions can introduce various functional groups into the naphthalene ring.
Scientific Research Applications
1-(4-Methoxy-naphthalen-1-yl)-ethylamine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which 1-(4-Methoxy-naphthalen-1-yl)-ethylamine exerts its effects involves interactions with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact mechanism depends on the specific application and the biological system being studied.
Comparison with Similar Compounds
1-(4-Methoxy-naphthalen-1-yl)-ethanol: This compound is similar in structure but contains a hydroxyl group instead of an ethylamine group.
1-(4-Methoxy-naphthalen-1-yl)-acetic acid: This compound has a carboxylic acid group instead of an ethylamine group.
Uniqueness: 1-(4-Methoxy-naphthalen-1-yl)-ethylamine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ethylamine group allows for interactions with biological targets that are different from those of its analogs.
Properties
IUPAC Name |
1-(4-methoxynaphthalen-1-yl)ethanamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO/c1-9(14)10-7-8-13(15-2)12-6-4-3-5-11(10)12/h3-9H,14H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GEAIGLPMZKYVEJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C2=CC=CC=C21)OC)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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